molecular formula C8H4BrNO3 B1381945 5-Bromo-benzo[d]isoxazole-3-carboxylic acid CAS No. 1123169-28-7

5-Bromo-benzo[d]isoxazole-3-carboxylic acid

Cat. No. B1381945
M. Wt: 242.03 g/mol
InChI Key: KOYBGMVZWNFEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-benzo[d]isoxazole-3-carboxylic acid is a chemical compound with the CAS Number: 1123169-28-7 . It has a molecular weight of 242.03 and its IUPAC name is 5-bromo-1,2-benzisoxazole-3-carboxylic acid . The compound is a white solid .


Synthesis Analysis

Isoxazole can be synthesized via a variety of methods . For instance, it can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Molecular Structure Analysis

The molecular structure of 5-Bromo-benzo[d]isoxazole-3-carboxylic acid is represented by the linear formula C8H4BrNO3 . The molecule contains two reducible sites, namely the benzylic-like position and the isoxazole N–O bond .


Chemical Reactions Analysis

The presence of two reducible sites in the molecule creates a possible competition . Under certain conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product . A domino process occurs, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .


Physical And Chemical Properties Analysis

5-Bromo-benzo[d]isoxazole-3-carboxylic acid is a white solid . It has a molecular weight of 242.03 .

Scientific Research Applications

  • Drug Discovery

    • Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . For example, isoxazoles form the basis for a number of drugs, including the COX-2 inhibitor valdecoxib (Bextra) and a neurotransmitter agonist AMPA .
    • A derivative, furoxan, is a nitric oxide donor . An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .
  • Antimicrobial Activity

    • Isoxazole moieties bearing -Cl substitution at -o and -p positions of the aromatic ring have shown higher activity against Pseudomonas aeruginosa and Bacillus cereus .
  • Drug Discovery

    • Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . For example, isoxazoles form the basis for a number of drugs, including the COX-2 inhibitor valdecoxib (Bextra) and a neurotransmitter agonist AMPA .
    • A derivative, furoxan, is a nitric oxide donor . An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .
  • Antimicrobial Activity

    • Isoxazole moieties bearing -Cl substitution at -o and -p positions of the aromatic ring have shown higher activity against Pseudomonas aeruginosa and Bacillus cereus .

Future Directions

The development of new eco-friendly synthetic strategies for isoxazole is of prime importance . This includes the development of alternate metal-free synthetic routes . The focus of future research could be on the potential application of these synthetic routes for the synthesis of isoxazoles with significant biological interests .

properties

IUPAC Name

5-bromo-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYBGMVZWNFEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[d]isoxazole-3-carboxylic acid

CAS RN

1123169-28-7
Record name 5-bromo-1,2-benzoxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-benzo[d]isoxazole-3-carboxylic acid
Reactant of Route 2
5-Bromo-benzo[d]isoxazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-benzo[d]isoxazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-benzo[d]isoxazole-3-carboxylic acid
Reactant of Route 5
5-Bromo-benzo[d]isoxazole-3-carboxylic acid
Reactant of Route 6
5-Bromo-benzo[d]isoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.